molecular formula C4H6N4O B8096596 1-Amino-1h-imidazole-5-carboxamide

1-Amino-1h-imidazole-5-carboxamide

Cat. No.: B8096596
M. Wt: 126.12 g/mol
InChI Key: PMPHSTFUVDUPBP-UHFFFAOYSA-N
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Description

1-Amino-1H-imidazole-5-carboxamide is a heterocyclic compound with the chemical formula C4H6N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Scientific Research Applications

1-Amino-1H-imidazole-5-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-1H-imidazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Another method involves the hydrolysis of commercially available hypoxanthine, which can be converted to this compound through a one-step synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves the hydrolysis of hypoxanthine. This method is efficient and cost-effective, with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization of amido-nitriles can yield disubstituted imidazoles .

Mechanism of Action

The mechanism of action of 1-Amino-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For example, as a BTK inhibitor, it binds covalently to the kinase, inhibiting its activity and thereby suppressing the aberrant activation of BTK in B-cell malignancies . This interaction involves the formation of a covalent bond with the kinase’s active site, leading to its inhibition.

Properties

IUPAC Name

3-aminoimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-4(9)3-1-7-2-8(3)6/h1-2H,6H2,(H2,5,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPHSTFUVDUPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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